molecular formula C8H14N2S B13294737 Propyl[1-(1,3-thiazol-2-yl)ethyl]amine

Propyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13294737
M. Wt: 170.28 g/mol
InChI Key: QZJNUSDLUALGRS-UHFFFAOYSA-N
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Description

Significance of 1,3-Thiazole-Containing Compounds in Modern Chemical Research

The 1,3-thiazole nucleus is a versatile pharmacophore that is integral to the structure of numerous natural products and synthetic pharmaceuticals. nih.govnih.gov Its significance in modern chemical research stems from the wide spectrum of biological activities exhibited by its derivatives. Thiazole-containing compounds have demonstrated efficacy as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic agents. nih.govnih.govglobalresearchonline.netnih.govmdpi.com The thiazole (B1198619) ring is a component of vitamin B1 (thiamine), which is essential for nerve function, and is found in widely used drugs such as the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam. rsc.orgglobalresearchonline.net

The chemical properties of the thiazole ring, including its aromaticity and the presence of heteroatoms capable of hydrogen bonding and coordination with metal ions, contribute to its ability to interact with a diverse range of biological targets. analis.com.my Researchers are continuously exploring new synthetic methodologies to access novel thiazole derivatives and are employing computational and combinatorial approaches to design molecules with optimized pharmacological profiles. The ongoing investigation into thiazole chemistry underscores its enduring importance in the pursuit of new treatments for a myriad of human diseases. researchgate.netresearchgate.net

Structural Classification and Research Rationale for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine

N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine can be structurally classified as a secondary amine bearing both a propyl group and a 1-(1,3-thiazol-2-yl)ethyl substituent. The core of the molecule is the 1,3-thiazole ring, which is substituted at the 2-position with an ethylamine (B1201723) moiety. This specific arrangement of functional groups suggests a molecule designed to explore the structure-activity relationships of aminothiazole derivatives.

The research rationale for a compound like N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, while not extensively documented in public literature, can be inferred from the known properties of its constituent parts. The 2-aminothiazole (B372263) scaffold is a common feature in molecules with biological activity. The ethylamine side chain introduces a chiral center, which could lead to stereospecific interactions with biological targets. The N-propyl group provides a degree of lipophilicity, which can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The systematic variation of substituents on the amine and the thiazole ring is a common strategy in medicinal chemistry to fine-tune the biological activity and physicochemical properties of a lead compound.

Table 1: Structural Features of N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine and Their Potential Significance

Structural FeatureDescriptionPotential Significance in Research
1,3-Thiazole Ring A five-membered aromatic heterocycle containing sulfur and nitrogen.Core pharmacophore associated with a wide range of biological activities.
2-Amino Linkage An amine group attached to the second position of the thiazole ring.A common structural motif in biologically active thiazole derivatives.
Ethyl Side Chain A two-carbon chain connecting the thiazole ring to the amine nitrogen.Introduces a potential chiral center, allowing for stereospecific interactions.
N-Propyl Group A three-carbon alkyl chain attached to the amine nitrogen.Modifies the lipophilicity of the molecule, potentially influencing its pharmacokinetic profile.
Secondary Amine The nitrogen atom is bonded to two carbon atoms and one hydrogen atom.Can act as a hydrogen bond donor and acceptor, influencing binding to biological targets.

Historical Context and Evolution of Research on Thiazole Derivatives

The history of thiazole chemistry dates back to the 19th century, with the discovery of the thiazole ring. ontosight.ai A significant early milestone was the identification of the thiazole moiety within the structure of vitamin B1 (thiamine) in the 1930s. nih.gov This discovery spurred interest in the synthesis and biological evaluation of thiazole derivatives. The development of the Hantzsch thiazole synthesis, a classic condensation reaction, provided a versatile method for the preparation of a wide variety of substituted thiazoles and remains a cornerstone of thiazole chemistry. nih.gov

In the mid-20th century, the discovery of the penicillin antibiotics, which contain a fused thiazolidine (B150603) ring (a reduced form of thiazole), further highlighted the importance of this heterocyclic system in medicine. nih.gov Over the decades, research has evolved from the synthesis of simple thiazole derivatives to the design and creation of complex, multifunctional molecules with highly specific biological activities. Modern research leverages advanced analytical techniques and computational modeling to understand the mechanisms of action of thiazole-containing drugs and to guide the development of new therapeutic agents with improved properties. researchgate.net The journey of thiazole derivatives from their initial discovery to their current status as vital components of the medicinal chemist's toolkit is a testament to their remarkable chemical and biological versatility.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-3-4-9-7(2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3

InChI Key

QZJNUSDLUALGRS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=NC=CS1

Origin of Product

United States

Spectroscopic and Structural Characterization of N Propyl 1 1,3 Thiazol 2 Yl Ethan 1 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, distinct signals would be expected for the protons of the propyl group, the ethyl bridge, and the thiazole (B1198619) ring. The thiazole protons typically appear in the aromatic region, with characteristic chemical shifts for the C4-H and C5-H protons. The protons on the carbon adjacent to the thiazole ring and the nitrogen atom would show a specific chemical shift, likely in the range of 3.5-4.5 ppm, and would be split by the neighboring protons. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen.

¹³C NMR: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon atoms of the thiazole ring would have characteristic chemical shifts, with the C2 carbon, bonded to sulfur and nitrogen, appearing at a lower field. The carbons of the propyl and ethyl groups would appear in the aliphatic region of the spectrum. For similar amine structures, the carbon atom alpha to the nitrogen typically resonates around 40-60 ppm. docbrown.info

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the propyl and ethyl chains. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine

Protons Predicted Chemical Shift (ppm) Multiplicity
Thiazole H-4 ~7.2-7.5 d
Thiazole H-5 ~7.6-7.9 d
CH(N)-ethyl ~3.5-4.5 q
CH₃-ethyl ~1.4-1.6 d
N-CH₂-propyl ~2.4-2.6 t
CH₂-propyl ~1.5-1.7 sextet
CH₃-propyl ~0.8-1.0 t

Table 2: Predicted ¹³C NMR Chemical Shifts for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine

Carbon Atom Predicted Chemical Shift (ppm)
Thiazole C2 ~165-170
Thiazole C4 ~115-120
Thiazole C5 ~140-145
CH(N)-ethyl ~50-60
CH₃-ethyl ~20-25
N-CH₂-propyl ~45-55
CH₂-propyl ~20-25

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, the IR spectrum would be expected to show several key absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. The C-H stretching vibrations of the aliphatic propyl and ethyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1650-1450 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1250-1020 cm⁻¹ range. The presence of the sulfur atom in the thiazole ring might give rise to weak C-S stretching bands, which are often difficult to identify definitively.

Table 3: Predicted Characteristic IR Absorption Bands for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300-3500 Weak to Medium
C-H Stretch (Aliphatic) 2850-2960 Medium to Strong
C=N Stretch (Thiazole) ~1620 Medium
C=C Stretch (Thiazole) ~1500-1400 Medium

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine (C₉H₁₆N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the structure. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This would lead to the formation of stable iminium ions. For the target molecule, cleavage of the ethyl or propyl group attached to the nitrogen would be expected. Fragmentation of the thiazole ring is also possible, leading to characteristic ions. For example, a related compound, N-propyl-1,3-thiazol-2-amine, shows a predicted [M+H]⁺ peak at m/z 143.06375. uni.lu

X-ray Crystallography for Solid-State Structure and Conformation

The analysis of a related structure, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, reveals that the crystal structure is stabilized by intermolecular hydrogen bonds. nih.gov Similarly, for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, it is likely that N-H···N hydrogen bonds, involving the amine hydrogen and the thiazole nitrogen, would play a significant role in the crystal packing. The conformation of the propyl and ethyl groups would also be determined, revealing whether they adopt a staggered or eclipsed arrangement in the crystal lattice. The planarity of the thiazole ring would be confirmed, and its orientation relative to the rest of the molecule would be established.

Table 4: Predicted Crystallographic Parameters for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Key Bond Length (Å) C-S: ~1.72, C-N (amine): ~1.47, C=N (thiazole): ~1.32
Key Bond Angle (°) C-S-C: ~90, C-N-C: ~110-115

Computational and Theoretical Studies of N Propyl 1 1,3 Thiazol 2 Yl Ethan 1 Amine

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed mapping of electron distribution, which in turn helps in predicting sites of reactivity and the nature of chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), the optimized molecular geometry can be determined. epu.edu.iqresearchgate.net This process reveals key structural parameters.

For analogous thiazole (B1198619) derivatives, DFT calculations have been successfully used to determine optimized geometrical structures in the gas phase. epu.edu.iq Theoretical calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Hypothetical DFT-Calculated Ground State Properties for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine

PropertyValue
Total Energy (Hartree)-1084.68
Dipole Moment (Debye)2.5
Point GroupC1

Note: The data in this table is illustrative and based on typical values for similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

In a typical MEP map, regions of negative potential (often colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amine group would exhibit positive potential. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amine group, while the LUMO may be distributed across the ring system. mdpi.com Analysis of the HOMO and LUMO energy levels can provide insights into the charge transfer interactions that can occur within the molecule. jseepublisher.com

Table 2: Hypothetical FMO Analysis Data for N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.2
HOMO-LUMO Gap6.3

Note: The data in this table is illustrative and based on typical values for similar molecules.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, with its propyl and ethyl side chains, multiple low-energy conformations are possible.

Molecular Dynamics (MD) simulations can provide a dynamic view of the conformational landscape. mdpi.com By simulating the motion of atoms over time, MD can explore the different conformations accessible to the molecule at a given temperature and in a specific environment (e.g., in solution). This information is crucial for understanding how the molecule might interact with a biological target.

Molecular Docking for Exploring Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netniscair.res.in In the context of drug discovery, docking is used to predict how a ligand, such as N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine, might bind to the active site of a receptor protein.

The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a "docking score" that estimates the binding affinity. Successful docking studies on other thiazole derivatives have helped to elucidate their binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with receptor residues. nih.govresearchgate.net These studies are instrumental in understanding the molecular basis of a compound's biological activity.

Quantitative Structure-Property Relationship (QSPR) and Structure-Interaction Relationship (QSIR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Interaction Relationship (QSIR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties or biological activities. By analyzing a set of molecules with known properties or activities, a predictive model can be developed.

These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a series of thiazole derivatives, QSPR and QSIR studies could be used to predict properties like solubility, lipophilicity, or binding affinity to a specific target. nih.gov These predictive models can then be used to guide the design of new compounds with improved properties.

Chemical Reactivity and Transformation Pathways of N Propyl 1 1,3 Thiazol 2 Yl Ethan 1 Amine Scaffolds

Reactions of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its reactivity. pharmaguideline.com The nitrogen atom's lone pair of electrons makes the ring susceptible to protonation at the N3 position. pharmaguideline.com The electron distribution within the ring renders the C2 position the most electron-deficient, the C4 position nearly neutral, and the C5 position slightly electron-rich. pharmaguideline.com

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, with the position of attack dependent on the substituents present. pharmaguideline.com Generally, electrophiles preferentially attack the electron-rich C5 position. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation, sulfonation, and mercuration. pharmaguideline.com For instance, thiazole reacts with mercury(II) acetate (B1210297), leading to mercuration predominantly at the C5 position, followed by C4 and C2. pharmaguideline.com

Nucleophilic Substitution: Due to the electron-deficient nature of the C2 position, it is the primary site for nucleophilic attack. pharmaguideline.com However, these reactions often require either a strong nucleophile or activation of the ring, for example, by quaternization of the ring nitrogen. pharmaguideline.com Halogen atoms attached at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com Organolithium compounds can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles like aldehydes, ketones, and alkyl halides. pharmaguideline.com

Table 1: Regioselectivity in Thiazole Ring Reactions
Reaction TypePreferred Position of AttackInfluencing Factors
Electrophilic Substitution C5Electron-donating nature of the sulfur atom directs electrophiles to this position. pharmaguideline.com
Nucleophilic Substitution C2Highest electron-deficiency in the ring. pharmaguideline.com
Deprotonation C2Acidity of the C2-hydrogen allows for removal by strong bases. pharmaguideline.com

Oxidation: The thiazole ring itself is generally stable towards oxidation. However, the nitrogen atom in the ring can be oxidized, which plays a role in the biological activity of some thiazole-containing compounds. nih.gov

Reduction: The thiazole ring exhibits good stability towards catalytic hydrogenation with platinum and metal reductions in hydrochloric acid. pharmaguideline.com Stronger reducing agents, such as Raney nickel, can lead to the reduction of the thiazole ring, often accompanied by desulfurization and subsequent ring degradation. pharmaguideline.com

Cyclization and Annulation Reactions to Fused Systems

The thiazole ring and the amine functionality can participate in cyclization and annulation reactions to form fused heterocyclic systems. These reactions are significant for the synthesis of complex molecules with potential biological activities. nih.gov For instance, 2-aminothiazole (B372263) derivatives can undergo condensation reactions with aromatic aldehydes to generate various heterocycles. pharmaguideline.com

One-pot, multi-component reactions are efficient methods for synthesizing fused-ring 2-aminothiazoles. researchgate.net For example, the reaction of thiourea (B124793), an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can lead to the formation of thiazole-pyrimidine fused systems. mdpi.com These reactions often proceed through initial formation of the thiazole ring, followed by annulation. mdpi.com The reactivity of the amine and other functional groups on the thiazole scaffold allows for the construction of diverse fused systems, including thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles.

Stereochemical Considerations in N Propyl 1 1,3 Thiazol 2 Yl Ethan 1 Amine Research

Chirality in the 1-(1,3-thiazol-2-yl)ethylamine Moiety

The chirality of N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine originates from a single stereocenter within its 1-(1,3-thiazol-2-yl)ethylamine core structure. Specifically, the carbon atom of the ethyl group that is directly bonded to the second position of the thiazole (B1198619) ring is asymmetric. This carbon atom is attached to four distinct substituent groups, which is the fundamental requirement for a chiral center.

The presence of this asymmetric carbon means that the compound exists as a pair of enantiomers: (R)-N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine and (S)-N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine. These enantiomers are identical in their chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. A racemic mixture contains equal amounts of both the (R)- and (S)-enantiomers.

Groups Attached to the Chiral Carbon
1,3-Thiazol-2-yl Group
N-Propylamino Group
Methyl Group
Hydrogen Atom

Strategies for Enantioselective Synthesis

The production of single enantiomers, or enantiopure compounds, is a significant goal in modern organic synthesis. Enantioselective synthesis strategies aim to create a specific enantiomer preferentially. Several approaches can be employed to synthesize enantiomerically enriched N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine.

Asymmetric Catalysis : One of the most efficient methods is the asymmetric reduction of a prochiral precursor, such as an imine or ketone. For instance, the corresponding N-propylimine of 2-acetylthiazole (B1664039) can be reduced using a chiral catalyst, such as a transition metal complex (e.g., Iridium, Rhodium, or Ruthenium) with chiral ligands. This process, known as asymmetric hydrogenation, can yield high enantiomeric excess of the desired amine. mdpi.com

Use of Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a chemical reaction stereoselectively. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of the target amine, a chiral auxiliary could be incorporated into a precursor to control the stereochemistry of the amine group's introduction.

Chiral Pool Synthesis : This method utilizes readily available, inexpensive enantiopure compounds from natural sources, such as amino acids or terpenes, as starting materials. tcichemicals.com A synthetic route can be designed to convert a natural chiral molecule into the target compound, transferring the existing chirality to the final product.

Selected Enantioselective Synthesis StrategiesDescriptionPrecursor Example for Target Compound
Asymmetric HydrogenationReduction of a prochiral double bond using a chiral catalyst and hydrogen gas.N-(1-(thiazol-2-yl)ethylidene)propan-1-amine
Chiral Auxiliary ControlA temporary chiral group directs the stereoselective formation of a new chiral center.An achiral thiazole precursor modified with a removable chiral group.
Chiral Pool SynthesisSynthesis begins with a naturally occurring enantiopure molecule.A derivative of a natural chiral amino acid like Alanine.

Diastereoselective Control in Functionalization Reactions

Once an enantiopure form of N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine is obtained, subsequent reactions that introduce a new stereocenter must be controlled to produce the desired diastereomer. Diastereomers are stereoisomers that are not mirror images and have different physical properties.

Diastereoselective control is typically achieved through substrate control, where the existing chiral center influences the stereochemical outcome of a new reaction. The steric bulk and electronic properties of the substituents around the existing stereocenter can direct an incoming reagent to attack from a specific face of the molecule.

For example, functionalization of the thiazole ring via metal-catalyzed cross-coupling reactions or electrophilic substitution could lead to the formation of a second chiral center. rsc.orgnumberanalytics.com The stereochemistry of the starting amine would direct the approach of the reagents, favoring the formation of one diastereomer over the other. The choice of reagents, catalysts, and reaction conditions is critical for achieving high diastereoselectivity.

Chiral Resolution Techniques for Enantiopure Compounds

When an enantioselective synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers.

Formation and Separation of Diastereomeric Salts : This is a classical and effective method for resolving racemic amines. wikipedia.org The basic amine mixture is treated with an enantiopure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different solubilities, one salt can often be selectively crystallized from the solution. rsc.org After physical separation (e.g., by filtration), the salt is treated with a base to neutralize the resolving agent and liberate the desired enantiopure amine. wikipedia.org

Chiral Chromatography : This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) within a chromatography column. nih.gov The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates. This differential interaction allows for their separation and collection as individual, enantiopure fractions. High-performance liquid chromatography (HPLC) with a chiral column is a common application of this method. nih.gov

Enzymatic Resolution : This technique leverages the high stereoselectivity of enzymes. An enzyme can be chosen that selectively catalyzes a reaction (e.g., acylation) on only one of the enantiomers in the racemic mixture. nih.gov This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer by standard methods like extraction or chromatography.

Common Chiral Resolving Acids for Amines
(+)-Tartaric acid
(-)-Tartaric acid
(+)-Camphorsulfonic acid
(-)-Camphorsulfonic acid
(+)-Mandelic acid
(-)-Mandelic acid

Advanced Applications and Design Principles of Thiazole Containing Amines

Design of Coordination Compounds and Ligands

The thiazole (B1198619) moiety is a well-established building block in coordination chemistry due to the ability of its nitrogen and sulfur atoms to coordinate with a variety of metal ions. researchgate.netresearchgate.net The design of coordination compounds and ligands based on Propyl[1-(1,3-thiazol-2-yl)ethyl]amine leverages these inherent properties.

This compound is anticipated to act as a bidentate or potentially tridentate ligand, forming stable chelate rings with metal centers. The nitrogen atom of the thiazole ring and the nitrogen of the secondary amine can coordinate with a metal ion to form a stable five-membered ring. The sulfur atom of the thiazole ring could also participate in coordination, leading to more complex coordination geometries.

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the pH. The formation of these chelates can significantly alter the electronic and steric environment around the metal center, which is a key principle in the design of catalysts and functional materials. nih.govmdpi.combeloit.edu The table below summarizes the potential coordination sites and their characteristics.

Potential Coordination Site Atom Hybridization Expected Role in Chelation
Thiazole NitrogenNsp2Acts as a Lewis base, coordinating to the metal center.
Amine NitrogenNsp3Functions as a strong Lewis base, forming a coordinate bond.
Thiazole SulfurSsp2Can act as a soft Lewis base, potentially coordinating to softer metal ions.

This table is generated based on the general principles of coordination chemistry applied to the structure of this compound.

The presence of a chiral center at the carbon atom attached to the thiazole ring and the amine group makes this compound a promising candidate for a chiral ligand in asymmetric catalysis. nih.govresearchgate.net Chiral ligands are crucial for inducing enantioselectivity in a wide range of chemical transformations, leading to the preferential formation of one enantiomer of a product. nih.govresearchgate.net

When complexed with a transition metal, the this compound ligand can create a chiral environment around the metal's active site. This chiral pocket can differentiate between the prochiral faces of a substrate, directing the reaction to proceed with high enantioselectivity. The steric bulk of the propyl group and the electronic properties of the thiazole ring can be fine-tuned to optimize the catalytic activity and selectivity for specific reactions, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. taylorfrancis.com

Chemical Biology Probes and Molecular Recognition Studies

Thiazole-containing compounds have been successfully employed as fluorescent probes in chemical biology for the detection of biomolecules and metal ions. nih.govnih.govresearchgate.net The thiazole ring system can be part of a larger conjugated system that exhibits fluorescence. The binding of the amine or thiazole moieties of this compound to a specific biological target, such as a protein or nucleic acid, could result in a change in its fluorescence properties, such as intensity or wavelength, allowing for the detection and quantification of the target.

Furthermore, the specific stereochemistry and the potential for hydrogen bonding from the N-H group, along with the aromatic thiazole ring, make this compound a candidate for molecular recognition studies. It could selectively bind to chiral molecules or specific sites on macromolecules through a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions.

Integration into Complex Molecular Architectures (e.g., supramolecular assemblies, functional materials)

The bifunctional nature of this compound, possessing both a coordination site and a reactive amine group, allows for its integration into more complex molecular architectures. For instance, it can be used as a building block for the synthesis of supramolecular assemblies. nih.gov The thiazole and amine groups can participate in non-covalent interactions such as hydrogen bonding and metal coordination to direct the self-assembly of discrete molecular cages or extended networks.

In the realm of functional materials, this compound could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.orgrsc.orgnih.gov As a ligand in a MOF, the thiazole and amine groups can coordinate to metal nodes, creating a porous framework with a chiral internal surface. Such materials could have applications in enantioselective separations, asymmetric catalysis, and sensing. Similarly, the amine group can be used to covalently link the molecule into a COF, resulting in a robust, porous material with tailored functionality. nih.gov The inherent properties of the thiazole ring, such as its electronic conductivity and ability to interact with guest molecules, would be imparted to the resulting material.

Future Directions and Research Opportunities

Development of Greener Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. bohrium.combepls.comresearchgate.net For a compound like Propyl[1-(1,3-thiazol-2-yl)ethyl]amine, future research will likely focus on developing synthetic routes that align with the principles of green chemistry. This involves the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net

Current synthetic strategies for thiazole (B1198619) derivatives often rely on traditional methods that may involve hazardous reagents and generate significant waste. bepls.comresearchgate.net Future methodologies could explore:

Microwave-assisted and Ultrasound Synthesis: These techniques offer advantages in terms of reduced reaction times, increased yields, and often milder conditions compared to conventional heating. bepls.comresearchgate.net

Green Solvents and Catalysts: The use of water, supercritical fluids, or ionic liquids as reaction media, coupled with recyclable and non-toxic catalysts, can significantly reduce the environmental footprint of the synthesis. bohrium.combepls.comresearchgate.net For instance, the use of silica-supported tungstosilisic acid has been shown to be an efficient and reusable catalyst for the synthesis of some thiazole derivatives. bepls.com

Multi-component Reactions: Designing one-pot, multi-component reactions can improve atom economy and reduce the number of purification steps, leading to a more efficient and sustainable process. bepls.com

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
Microwave IrradiationFaster reaction rates, higher yields, cleaner reactions. bepls.comresearchgate.net
Ultrasonic MediationEnhanced reaction rates, milder conditions. bepls.com
Green Solvents (e.g., water)Reduced toxicity and environmental impact. bepls.com
Recyclable CatalystsCost-effective and sustainable. bepls.commdpi.com
Multi-component ReactionsIncreased efficiency, reduced waste. bepls.com

Exploration of Novel Reactivity and Catalysis

The thiazole ring and the secondary amine group in this compound offer multiple sites for chemical modification and participation in catalytic cycles. Future research should aim to uncover and harness the unique reactivity of this molecule. The development of cooperative catalysis, for instance, combining aminocatalysis with transition metal catalysis, is a burgeoning field that could be applied to derivatives of this compound. researchgate.net

Potential areas of exploration include:

Asymmetric Catalysis: The chiral center in this compound makes it a potential candidate as a chiral ligand or catalyst in asymmetric synthesis.

Organocatalysis: The amine functionality could be utilized in various organocatalytic transformations, such as Michael additions or aldol (B89426) reactions.

C-H Activation: Direct functionalization of the C-H bonds on the thiazole ring or the alkyl chain would provide efficient pathways to novel analogues.

Advancements in Computational Tools for Predictive Design

In silico methods are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. researchgate.netnih.gov For this compound, computational tools can accelerate the discovery of new applications.

Future computational studies could focus on:

Molecular Docking and Dynamics: To predict the binding affinity and interaction of the compound with biological targets, which is crucial for drug discovery. researchgate.netnih.gov

Quantum Chemical Calculations: To understand the electronic structure and reactivity of the molecule, guiding the design of new reactions and catalysts.

ADME-Toxicity Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early stages of drug development to identify promising candidates. researchgate.netnih.gov

Computational ToolApplication in Research of this compound
Molecular DockingPredicting interactions with biological targets. researchgate.netnih.gov
Molecular Dynamics SimulationsAnalyzing conformational changes and binding stability. researchgate.netnih.gov
Quantum ChemistryUnderstanding electronic properties and reactivity.
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity based on chemical structure. researchgate.netnih.gov
ADMET PredictionAssessing drug-likeness and potential toxicity. researchgate.netnih.gov

Integration with Machine Learning and Artificial Intelligence for Compound Discovery

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery of new molecules and materials. researchgate.netnih.govresearchgate.net Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.

For this compound and its analogues, AI and ML can be leveraged for:

Predictive Modeling: Building ML models to predict the biological activity, physical properties, or synthetic accessibility of novel derivatives. researchgate.netnih.govresearchgate.net

Generative Models: Using generative algorithms to design new molecules with desired properties based on the this compound scaffold.

Reaction Prediction and Optimization: Employing ML to predict the outcomes of chemical reactions and optimize reaction conditions for the synthesis of new analogues.

Expanding the Scope of N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine Analogue Synthesis

The synthesis and evaluation of analogues are fundamental to understanding structure-activity relationships (SAR) and structure-property relationships (SPR). Future work should focus on the systematic synthesis of a library of compounds based on the N-propyl-1-(1,3-thiazol-2-yl)ethan-1-amine core. The design of such analogues can be guided by the computational and machine learning approaches mentioned above.

Key modifications could include:

Substitution on the Thiazole Ring: Introducing various functional groups at different positions of the thiazole ring to modulate its electronic and steric properties.

Variation of the Alkyl Groups: Altering the propyl and ethyl groups on the amine and the chiral center, respectively, to probe the impact on activity and selectivity.

Introduction of Additional Functional Groups: Incorporating other pharmacophores or functional moieties to create hybrid molecules with potentially enhanced or novel properties. The synthesis of compounds containing more than one thiazole ring has been shown to enhance therapeutic activities. mdpi.com

The exploration of these future research directions will undoubtedly contribute to a deeper understanding of this compound and pave the way for the development of new technologies and applications based on this versatile chemical scaffold.

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